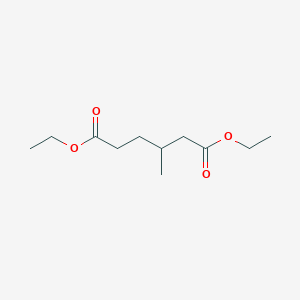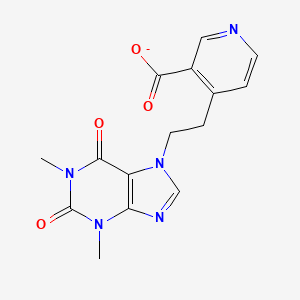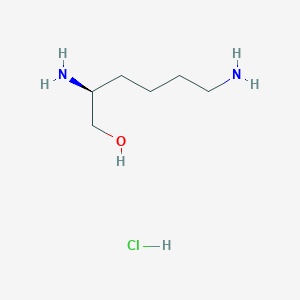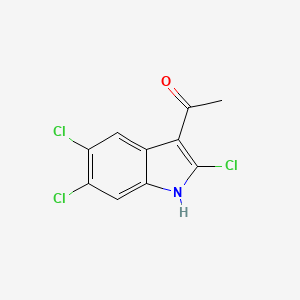![molecular formula C6H11NO2S B13091574 hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide CAS No. 1000931-52-1](/img/structure/B13091574.png)
hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide is a bicyclic compound that serves as a low molecular weight polar scaffold. The structure of this compound allows for the generation of libraries of 3D-shaped molecules, making it a valuable tool in medicinal chemistry .
Preparation Methods
The synthesis of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide typically involves a [3 + 2] cycloaddition reaction. One practical method includes the generation of an ylide from N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine and 4-substituted 2,3-dihydrothiophene 1,1-dioxides . This reaction yields 3-substituted this compound derivatives as single diastereomers . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted derivatives of the parent compound .
Scientific Research Applications
Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide has a wide range of scientific research applications. In chemistry, it is used as a scaffold for constructing compound libraries aimed at drug discovery . In biology, it has been explored for its potential as an inhibitor of neurotropic alphaviruses . In medicine, derivatives of this compound have shown promise in the development of new therapeutic agents . Industrial applications include its use in the synthesis of organic sensitizers for dye-sensitized solar cells .
Mechanism of Action
The mechanism of action of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s polar scaffold allows it to bind to various biological targets, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide can be compared to other similar compounds, such as thieno[3,4-c]pyrrole and thieno[2,3-b]pyrrole derivatives . The uniqueness of this compound lies in its ability to generate diverse 3D-shaped molecules, making it particularly valuable in drug discovery .
Properties
CAS No. |
1000931-52-1 |
|---|---|
Molecular Formula |
C6H11NO2S |
Molecular Weight |
161.22 g/mol |
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide |
InChI |
InChI=1S/C6H11NO2S/c8-10(9)2-1-5-3-7-4-6(5)10/h5-7H,1-4H2 |
InChI Key |
XUHXWYFUDSFSMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2C1CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13091493.png)
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1,7-dimethyl-](/img/structure/B13091497.png)









![(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13091541.png)

![[1,2,3]Oxadiazolo[5,4-d]pyrimidine](/img/structure/B13091553.png)
